Product packaging for 4-(2-Nitrophenyl)-1,3-thiazole(Cat. No.:)

4-(2-Nitrophenyl)-1,3-thiazole

Cat. No.: B13181331
M. Wt: 206.22 g/mol
InChI Key: PXDBFXCXULAJQM-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2S B13181331 4-(2-Nitrophenyl)-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C9H6N2O2S/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H

InChI Key

PXDBFXCXULAJQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=N2)[N+](=O)[O-]

Origin of Product

United States

Significance of the Thiazole Heterocycle in Chemical Synthesis and Advanced Applications

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing one sulfur and one nitrogen atom. ijsdr.org This structural motif is not merely a synthetic curiosity but a privileged core found in numerous natural and synthetic compounds of profound importance. prepchem.com Its significance stems from its unique electronic properties, relative stability, and the capacity for its derivatives to engage in a wide array of biological interactions. evitachem.com

Thiazole (B1198619) and its derivatives are integral to medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The thiazole nucleus is a key component in compounds demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. ijsdr.orgajpsonline.com The versatility of the thiazole ring allows for structural modifications at its 2, 4, and 5 positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological efficacy. evitachem.com This adaptability has made the thiazole scaffold a focal point in the development of new therapeutic agents to address pressing health challenges. ijsdr.org

Beyond pharmaceuticals, thiazole derivatives have found applications in materials science, serving as components in the synthesis of dyes and as corrosion inhibitors. ijsdr.org The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts unique photophysical properties to its derivatives, making them candidates for development in areas like organic electronics. The foundational methods for synthesizing the thiazole ring, such as the Hantzsch thiazole synthesis, are well-established, providing a reliable platform for the creation of a diverse library of derivatives for further study. evitachem.com

Rationale for Investigating 4 2 Nitrophenyl 1,3 Thiazole: Bridging Heterocyclic and Nitroaromatic Chemistry

The scientific impetus for investigating 4-(2-Nitrophenyl)-1,3-thiazole lies at the intersection of heterocyclic and nitroaromatic chemistry. The molecule strategically combines the proven pharmacophoric thiazole (B1198619) ring with a nitro-substituted phenyl group. The introduction of a nitroaromatic moiety is a well-established strategy in medicinal chemistry to modulate a compound's biological activity. The nitro group is strongly electron-withdrawing, which can significantly alter the electronic profile of the entire molecule, influencing its reactivity and interactions with biological targets. smolecule.com

The specific placement of the nitro group at the ortho-position (position 2) of the phenyl ring is of particular interest. The positional isomerism of the nitro group (ortho, meta, or para) is known to have a profound impact on the biological activity of phenylthiazole derivatives. nih.govnih.gov Research on related compounds has shown that the ortho-nitro substitution confers distinct chemical and biological properties. This specific arrangement can influence the molecule's conformation and its ability to form intramolecular hydrogen bonds, which in turn can affect its binding affinity to enzymes or receptors.

The investigation into this compound is therefore driven by the hypothesis that the unique stereoelectronic environment created by the ortho-nitro group, in conjunction with the thiazole core, can lead to novel biological activities or enhanced potency compared to its meta- and para-substituted counterparts. Computational studies have begun to explore derivatives of this compound for potential therapeutic applications, such as in the development of antidiabetic agents, validating the research interest in this specific substitution pattern. ajpsonline.com The compound serves as a valuable scaffold for exploring how the interplay between a classic heterocyclic system and a potent functional group can be harnessed for new discoveries.

Scope and Research Objectives for 4 2 Nitrophenyl 1,3 Thiazole Derivatives

Classical and Established Thiazole Synthesis Approaches

Traditional methods for thiazole synthesis have been the bedrock for the preparation of a vast array of thiazole derivatives. These methods, though sometimes requiring harsh conditions, are well-established and widely used.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is the most common and versatile method for constructing the thiazole ring. chemicalbook.combohrium.comchemhelpasap.com It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. chemicalbook.comchemhelpasap.com For the synthesis of this compound, this would typically involve the reaction of a 2-halo-1-(2-nitrophenyl)ethanone with a suitable thioamide.

The general mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. chemhelpasap.com Adaptations of this method can introduce various substituents onto the thiazole core. For instance, using thiourea (B124793) in place of a simple thioamide leads to the formation of 2-aminothiazole (B372263) derivatives. chemhelpasap.com The reaction of 2-bromo-1-(2-nitrophenyl)ethanone with thiourea would yield 2-amino-4-(2-nitrophenyl)thiazole.

A study reported the synthesis of 2-acyl-4-(het)arylthiazoles through a modified Hantzsch synthesis by reacting α-oxothioamides with α-bromoketones. nih.gov This method provides high regioselectivity. Furthermore, catalyst-free Hantzsch-type cyclization of α-chloroglycinate esters with thiobenzamides has been developed to produce 5-acylamino-1,3-thiazoles. semanticscholar.org

Table 1: Examples of Hantzsch Thiazole Synthesis for Nitrophenyl-Substituted Thiazoles

α-Halocarbonyl CompoundThioamide/ThioureaProductReference
2-Bromo-1-(2-nitrophenyl)ethanoneThioamide2-Substituted-4-(2-nitrophenyl)thiazole
2-Bromo-1-(2-nitrophenyl)ethanoneThiourea2-Amino-4-(2-nitrophenyl)thiazole
2-Bromo-1-(4-nitrophenyl)ethanoneThiourea2-Amino-4-(4-nitrophenyl)thiazole
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and 4-nitrobenzaldehyde4-Hydroxy-6-methyl-3-(2-[(4-nitrophenyl)methylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one mdpi.com

Gabriel Synthesis and Related Thionation Protocols

The Gabriel synthesis of thiazoles involves the dehydration of α-acylamino ketones using a thionating agent, most commonly phosphorus pentasulfide or Lawesson's reagent. chemicalbook.commdpi.comresearchgate.net This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. chemicalbook.com To synthesize a this compound derivative via this route, one would start with an α-acylamino ketone bearing the 2-nitrophenyl group at the appropriate position.

The reaction proceeds by the conversion of the amide carbonyl group into a thioamide, followed by an acid-catalyzed cyclization and dehydration to furnish the thiazole ring. mdpi.com The use of Lawesson's reagent is often preferred over phosphorus pentasulfide due to its better solubility in organic solvents and milder reaction conditions. researchgate.net

Table 2: Thionating Agents Used in Gabriel-Type Thiazole Synthesis

Thionating AgentProperties and ApplicationsReference
Phosphorus Pentasulfide (P4S10)A traditional but often harsh reagent. researchgate.net
Lawesson's ReagentMore soluble and milder than P4S10, commonly used for thionation of amides. mdpi.comresearchgate.net
Belleau's ReagentA modified version of Lawesson's reagent. rsc.org

Cook-Heilborn Thiazole Synthesis

The Cook-Heilborn thiazole synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgnih.gov This reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org To apply this method for the synthesis of a derivative of this compound, an appropriately substituted α-aminonitrile would be required.

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the sulfur-containing reagent, followed by cyclization and tautomerization to yield the 5-aminothiazole. wikipedia.org While not as commonly employed as the Hantzsch synthesis, the Cook-Heilborn method is a valuable tool for accessing 5-aminothiazole derivatives. wikipedia.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease reaction times.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are highly efficient and atom-economical, making them an attractive green chemistry approach.

Several MCRs have been developed for the synthesis of thiazole derivatives. For instance, a one-pot, three-component reaction of vanillic aldehydes, N-methylthiourea, and methyl acetoacetate (B1235776) has been reported for the synthesis of tetrahydropyrimidines, which can be conceptually extended to thiazole synthesis. nih.govpreprints.org A one-pot, multi-component procedure for the synthesis of substituted Hantzsch thiazole derivatives has been developed using a reusable catalyst, silica-supported tungstosilicic acid. mdpi.com This method allows for the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes, including nitrobenzaldehydes, to produce thiazole derivatives in good yields. mdpi.com Another example is the catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in aqueous media under microwave conditions to synthesize trisubstituted thiazoles. rsc.org

Table 3: Examples of Multi-Component Reactions for Thiazole Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSilica supported tungstosilisic acidSubstituted Hantzsch thiazole derivatives mdpi.com
Arylglyoxals, cyclic 1,3-dicarbonyls, thioamidesCatalyst-free, water, microwaveTrisubstituted thiazoles rsc.org
Isatin, ammonium (B1175870) thiocyanate, arylaldehydesOne-pot condensation2-Aryl-4H- Current time information in Bangalore, IN.bepls.com-thiazolo[4,5-b]indoles researchgate.net

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ingentaconnect.combenthamdirect.com The synthesis of thiazoles is no exception, with numerous microwave-assisted protocols being reported.

Microwave irradiation has been successfully employed in the Hantzsch thiazole synthesis, Gabriel synthesis, and MCRs. bepls.comscirp.org For example, a facile and high-yielding green synthesis of 2-amino-4-arylthiazoles has been achieved by the condensation of aracyl bromides with N-arylthioureas in water under microwave irradiation. scirp.org This method offers pure products in very short reaction times. scirp.org Similarly, a rapid, one-pot synthesis of hydrazinyl thiazoles has been developed under solvent and catalyst-free conditions using microwave irradiation. bepls.com The reaction of acetyl pyrazole (B372694) with thiosemicarbazide (B42300) and other reagents under microwave irradiation has also been reported to yield novel thiazole derivatives. nih.govd-nb.info

Table 4: Comparison of Conventional and Microwave-Assisted Thiazole Synthesis

ReactionConventional MethodMicrowave-Assisted MethodAdvantages of MicrowaveReference
Hantzsch Synthesis of 2-amino-4-arylthiazolesReflux in ethanol (B145695) for several hoursWater, 1-20 minutesFaster, greener solvent, higher yield scirp.org
One-pot synthesis of hydrazinyl thiazolesConventional heating, longer reaction timesSolvent and catalyst-free, 30-175 secondsExtremely fast, solvent-free bepls.com
Synthesis of quinazolinone-based thiazolesRefluxing in ethanolMicrowave irradiation in ethanolShorter reaction time, better yield tsijournals.com

Solvent-Free and Environmentally Benign Protocols

The development of synthetic protocols for thiazole derivatives has increasingly shifted towards green chemistry principles to minimize environmental impact. These methods prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient conditions.

Several environmentally friendly strategies have been successfully applied to the synthesis of thiazole scaffolds, which are applicable to this compound. One-pot multicomponent reactions are particularly notable for their efficiency and atom economy. bepls.com Green solvents such as water, glycerol (B35011), and polyethylene (B3416737) glycol (PEG-400) have been employed to replace hazardous organic solvents. bepls.comacs.org For instance, the synthesis of 2-arylbenzothiazoles, a related class of compounds, has been achieved in high yields using glycerol at ambient temperature without a catalyst. nih.gov Similarly, water has been used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

Microwave irradiation and ultrasonic-mediated synthesis represent energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. bepls.comnanobioletters.com A notable example is the microwave-assisted, catalyst-free domino reaction on water for synthesizing trisubstituted 1,3-thiazoles. rsc.org Furthermore, solvent-free grinding techniques have been utilized, for example, in the reaction of 2-hydrazino-4-(4-nitrophenyl)thiazole (B1608846) with aromatic aldehydes at room temperature, offering a rapid and eco-friendly route to hydrazone derivatives.

Catalyst choice is also pivotal in green synthesis. The use of heterogeneous, reusable catalysts like copper silicate (B1173343) has been shown to be effective for the synthesis of 4-substituted 2-aminothiazoles, providing advantages such as easy separation and reusability. nanobioletters.com

Table 1: Environmentally Benign Synthetic Methods for Thiazole Derivatives

MethodKey FeaturesExample ConditionYield RangeReference
Glycerol-Mediated Synthesis Uses a biodegradable, non-toxic solvent; catalyst-free.2-Aminothiophenol and aldehyde in glycerol at room temperature.80-94% nih.gov
Microwave-Assisted Synthesis Rapid, energy-efficient, often solvent-free or uses green solvents.Domino reaction in water under microwave irradiation.High rsc.org
Ultrasonic Irradiation Energy-efficient, can enhance reaction rates.One-pot reaction with a reusable catalyst under ultrasonic irradiation.79-90% bepls.com
Solvent-Free Grinding Reduces solvent waste, simple procedure.Reacting p-Nitrophenyl hydrazine (B178648) with aldehydes at room temperature.30-57%
Catalyst-Free in PEG-400 Uses a non-volatile, recyclable solvent; no catalyst needed.α-Diazoketones and thiourea in PEG-400 at 100 °C.Good bepls.com
Heterogeneous Catalysis Catalyst is easily separated and reused.Phenacyl bromide and thiourea with copper silicate catalyst in ethanol.Excellent nanobioletters.com

Precursor Chemistry and Functional Group Interconversions for the 4-(2-Nitrophenyl) Moiety and the 1,3-Thiazole Ring

The synthesis of this compound relies on the strategic assembly of two key structural components: the 1,3-thiazole ring and the 4-(2-nitrophenyl) moiety. This is achieved through the selection of appropriate precursors and the application of functional group interconversions (FGIs).

Precursor Chemistry:

The most common and versatile method for constructing the 1,3-thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. For the specific synthesis of this compound, the key precursors are:

An α-haloketone bearing the 2-nitrophenyl group: A prime example is 2-bromo-1-(2-nitrophenyl)ethanone. This precursor provides the C4 and C5 atoms of the thiazole ring and attaches the 2-nitrophenyl group at the correct position.

A thioamide source: Thiourea is commonly used to provide the N3, C2, and S1 atoms of the thiazole ring, resulting in a 2-aminothiazole derivative. nanobioletters.com Other thioamides can be used to introduce different substituents at the C2 position.

Alternatively, precursors can be designed for multicomponent reactions. For instance, 2-nitrobenzaldehyde (B1664092) can serve as a precursor for the 2-nitrophenyl group in reactions with other components that form the thiazole ring in situ.

Functional Group Interconversions (FGIs):

FGIs are crucial for modifying the core structure of this compound or its precursors to generate derivatives with diverse properties. imperial.ac.uk

For the 4-(2-Nitrophenyl) Moiety:

Nitro Group Reduction: The most significant FGI for this moiety is the reduction of the nitro (–NO₂) group to an amino (–NH₂) group. This transformation is critical as it opens up a vast array of subsequent derivatization reactions. The resulting 4-(2-aminophenyl)-1,3-thiazole can be used as a building block for more complex heterocyclic systems. The reduction can be achieved using various reagents, such as hydrogen gas with a catalyst. Photochemical methods can also induce the reduction of the nitro group. researchgate.net

Nitration: Conversely, the nitro group can be introduced onto a pre-existing 4-phenyl-1,3-thiazole scaffold via electrophilic aromatic substitution using a nitrating agent like a mixture of nitric acid and sulfuric acid.

For the 1,3-Thiazole Ring:

Substitution at C2 and C5: The thiazole ring can undergo various substitution reactions. If the initial synthesis yields a 2-amino-4-(2-nitrophenyl)-1,3-thiazole, the amino group can be diazotized and replaced with other functional groups. The C5 position is also susceptible to electrophilic substitution, particularly when activated by an electron-donating group at C2.

N-Substitution: The amine group at the C2 position can be functionalized through reactions like acylation or alkylation to produce N-substituted derivatives.

Photochemical Permutation: Advanced FGIs include photochemical rearrangements where irradiation can convert one thiazole isomer into another, providing a unique pathway to derivatives that may be difficult to access through conventional synthesis. d-nb.info

Regioselectivity and Stereochemical Considerations in Synthetic Pathways of this compound Derivatives

Regioselectivity:

Regioselectivity, the control over the orientation of bond formation, is a critical aspect of synthesizing substituted thiazoles. In the Hantzsch synthesis, the reaction between an α-halocarbonyl compound and a thioamide proceeds with a defined regiochemistry. The sulfur atom of the thioamide nucleophilically attacks the carbon atom bearing the halogen, while the nitrogen atom attacks the carbonyl carbon. This specific sequence ensures the formation of a single regioisomer.

For the synthesis of this compound from 2-bromo-1-(2-nitrophenyl)ethanone and thiourea, this regioselectivity dictates that the 2-nitrophenyl group will be located at the C4 position of the resulting thiazole ring, adjacent to the sulfur atom.

Regioselectivity is also a key consideration when performing functional group interconversions on the molecule. For example, electrophilic substitution on the thiazole ring is directed to the C5 position due to the electronic influence of the heteroatoms. Similarly, electrophilic substitution on the nitrophenyl ring is directed by the nitro group, which is a meta-director, although the conditions for such reactions must be carefully controlled to avoid unwanted side reactions. The synthesis of specifically substituted thiadiazoles and oxadiazoles (B1248032) from alkyl 2-thioxoacetates also highlights the importance of regioselective cyclization processes. acs.org

Stereochemical Considerations:

The parent compound, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical considerations are not relevant to its direct synthesis.

However, stereochemistry becomes a crucial factor in the synthesis of certain derivatives that incorporate chiral centers. This can occur if:

A substituent introduced to the thiazole ring or the nitrophenyl moiety contains a stereocenter.

A reaction on a side chain creates a new stereocenter.

For example, in the synthesis of 2-methylcyclohexylidene-(4-arylthiazol-2-yl)hydrazones, a stereogenic center exists on the cyclohexane (B81311) ring. acs.org In such cases, the synthesis may result in a mixture of enantiomers or diastereomers. To obtain a single stereoisomer, either an asymmetric synthesis is required, or the resulting mixture must be separated using techniques like chiral high-performance liquid chromatography (HPLC). The absolute configuration of the separated enantiomers is then typically determined using methods like single-crystal X-ray diffraction. acs.org Similarly, the synthesis of complex fused heterocyclic systems can lead to different stereoisomers, requiring careful analysis to identify the product's spatial arrangement. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

One-dimensional NMR spectra offer primary information regarding the chemical shifts, integration, and coupling patterns of the magnetically active nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the two protons on the thiazole ring and the four protons on the nitrophenyl ring. The proton at the C2 position of the thiazole ring (H-2) would likely appear as a singlet at the most downfield position among the heterocyclic protons due to the adjacent nitrogen atom. The proton at C5 (H-5) would also be a singlet. The four aromatic protons of the 2-nitrophenyl group would present as a complex multiplet pattern due to their ortho, meta, and para couplings. Based on data from the closely related compound 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the protons of the 2-nitrophenyl group are observed in the range of δ 7.85-8.11 ppm. mdpi.com For other 4-substituted thiazoles, the thiazole proton signal typically appears between δ 6.08 and 7.16 ppm. ptfarm.plscispace.com

¹³C NMR: The ¹³C NMR spectrum should display nine unique carbon signals. The carbons of the thiazole ring are anticipated at characteristic chemical shifts, with C2 being the most deshielded. The C4 and C5 carbons' shifts will be influenced by the phenyl substituent. The six carbons of the nitrophenyl ring will have distinct signals, with the carbon bearing the nitro group (C-2') and the carbon attached to the thiazole ring (C-1') being significantly affected. In related nitrophenylthiazole derivatives, thiazole carbon signals appear in a range, for instance, with the C=N carbon resonating around 170.0 ppm and other ring carbons between 107-150 ppm. acs.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analyses of structurally similar compounds.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Source Compound for Analogy
Thiazole H-2~8.8 - 9.0~152 - 155General 4-substituted thiazoles rsc.org
Thiazole H-5~7.5 - 8.0~115 - 1254-(3-Nitrophenyl)thiazol-2-ylhydrazones nih.gov
Phenyl H-3'~7.6 - 7.8 (m)~124 - 1264-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
Phenyl H-4'~7.7 - 7.9 (m)~132 - 1344-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
Phenyl H-5'~7.6 - 7.8 (m)~129 - 1314-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
Phenyl H-6'~8.1 - 8.3 (dd)~130 - 1324-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
Thiazole C-2-~152 - 155General 4-substituted thiazoles rsc.org
Thiazole C-4-~148 - 1524-(3-Nitrophenyl)thiazol-2-ylhydrazones nih.gov
Thiazole C-5-~115 - 1254-(3-Nitrophenyl)thiazol-2-ylhydrazones nih.gov
Phenyl C-1'-~130 - 133General substituted phenylthiazoles nih.gov
Phenyl C-2'-~148 - 1504-(3-Nitrophenyl)thiazol-2-ylhydrazones nih.gov
Phenyl C-3'-~124 - 1264-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
Phenyl C-4'-~132 - 1344-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
Phenyl C-5'-~129 - 1314-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
Phenyl C-6'-~130 - 1324-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com

2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY is crucial for assigning the protons on the nitrophenyl ring. Cross-peaks would be expected between adjacent protons (H-3'/H-4', H-4'/H-5', H-5'/H-6'), confirming their connectivity and allowing for unambiguous assignment of this spin system. No cross-peaks are expected for the thiazole protons H-2 and H-5 as they are isolated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons, providing one-bond (¹J_CH) connectivity information. This experiment would show cross-peaks connecting each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-2 to C-2, H-5 to C-5, H-3' to C-3', etc.). This allows for the definitive assignment of all protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds, ²J_CH and ³J_CH) between protons and carbons. This is vital for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A correlation between the thiazole proton H-5 and the phenyl carbon C-1', confirming the connection point between the two rings.

Correlations from the phenyl proton H-6' to the thiazole carbon C-4.

Correlations from thiazole proton H-5 to thiazole carbons C-2 and C-4.

Correlations within the nitrophenyl ring, such as from H-4' to carbons C-2' and C-6', which helps to confirm the substitution pattern.

Vibrational Spectroscopy for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the key functional groups—the nitro group, the aromatic C-H bonds, and the thiazole ring C=N and C=C bonds—will produce characteristic absorption bands. In related nitrophenyl-thiazole compounds, strong absorption bands for the nitro group are consistently observed. aip.orgscholarsresearchlibrary.com

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

Frequency (cm⁻¹)Vibrational ModeSource Compound for Analogy
~3100 - 3000Aromatic C-H stretching2-amino-4-(3-nitrophenyl)-1,3-thiazole aip.org
~1635 - 1580Thiazole C=N stretching2-amino-4-(3-nitrophenyl)-1,3-thiazole aip.org
~1600 - 1450Aromatic C=C stretching2-(4-nitrophenyl)-1H-benzo[d]imidazole publish.csiro.au
~1540 - 1510NO₂ asymmetric stretching4-(2-Nitro-phenyl)-5-(4-phenyl-thiazol-2-ylamino)-2,4-dihydro- ptfarm.placs.orgtriazole-3-thione scholarsresearchlibrary.com
~1350 - 1340NO₂ symmetric stretching4-(2-Nitro-phenyl)-5-(4-phenyl-thiazol-2-ylamino)-2,4-dihydro- ptfarm.placs.orgtriazole-3-thione scholarsresearchlibrary.com
~750 - 700C-S stretchingN2-(4-fluorophenyl)-N4-(4-nitrophenyl)-1,3-thiazole-2,4-diamine ptfarm.pl

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the nitro group and the breathing modes of the aromatic and thiazole rings are expected to be particularly strong in the Raman spectrum. The C-S stretching vibration of the thiazole ring is also a characteristic Raman band. vulcanchem.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns under ionization. For this compound (C₉H₆N₂O₂S), the molecular weight is 206.22 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak [M]⁺.

Electron impact (EI) mass spectrometry would induce fragmentation, providing structural clues. The expected fragmentation pattern for this compound would likely involve:

Loss of the nitro group: Initial fragmentation often involves the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the thiazole ring: The thiazole ring can undergo characteristic cleavage, leading to fragments corresponding to the individual ring components.

Formation of a phenyl cation: Subsequent fragmentation could lead to the formation of a stable phenyl cation or related aromatic fragments.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, its solid-state conformation can be inferred from analyses of closely related structures. The defining structural feature of this molecule is the ortho positioning of the large nitro (-NO₂) group on the phenyl ring, which induces significant steric hindrance. This steric strain is expected to force the phenyl and thiazole rings out of planarity.

Evidence from the crystal structure of a related compound, 2-(2-nitrophenyl)-1,3-benzothiazole, supports this hypothesis. In this molecule, the benzothiazole (B30560) system is oriented at a dihedral angle of 48.3° with respect to the benzene (B151609) ring, while the nitro group is twisted even further, at 52.0° relative to the plane of its attached benzene ring. nih.gov This substantial twisting is a direct consequence of the steric repulsion involving the ortho-nitro group.

In contrast, isomers with less steric hindrance exhibit near-planar conformations. For instance, the crystal structure of 4-(3-nitrophenyl)thiazole-2(3H)-thione, a meta-substituted isomer, shows a much smaller angle of 3.9° between the phenyl and heterocyclic rings. iucr.org Similarly, a derivative of the para-isomer, N-methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine, is reported to be almost planar, with a dihedral angle of just 2.2° between the rings. iucr.orgiucr.org

The crystal packing of such molecules is typically stabilized by a network of weak intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, which link adjacent molecules into stable supramolecular architectures. nih.goviucr.orgiucr.org

CompoundPosition of Nitro GroupDihedral Angle Between RingsReference
2-(2-Nitrophenyl)-1,3-benzothiazoleortho48.3° nih.gov
4-(3-Nitrophenyl)thiazole-2(3H)-thionemeta3.9° iucr.org
N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-aminepara2.2° iucr.orgiucr.org

Advanced Spectroscopic Techniques for Probing Electronic Structure and Transitions

The electronic properties of this compound are investigated using a combination of UV-Vis spectroscopy and computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT). These methods provide a detailed picture of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the nature of its electronic transitions.

The strong electron-withdrawing nature of the nitrophenyl group, combined with the electron-rich thiazole moiety, facilitates intramolecular charge transfer (ICT) upon photoexcitation. Theoretical studies on analogous systems confirm this behavior. The HOMO is typically distributed over the thiazole and phenyl rings, while the LUMO is predominantly localized on the electron-deficient nitrophenyl group. tandfonline.com This spatial separation of the FMOs is characteristic of an ICT transition.

For the closely related compound 4-(2-nitrophenyl)thiazole-2-amine, TD-DFT simulations have predicted a significant charge-transfer transition occurring at approximately 350 nm. The electronic transition corresponds to the excitation of an electron from the HOMO to the LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com In a study on a more complex thiazole derivative, the LUMO was found to be located over the thiazole ring and a nitrobenzylidene group, indicating charge transfer from a chlorophenyl group to the nitrophenyl group. tandfonline.com The analysis of these electronic transitions is crucial for understanding the photophysical properties and potential applications of these compounds in materials science and medicinal chemistry.

CompoundMethodPredicted λmaxTransition TypeReference
4-(2-Nitrophenyl)thiazole-2-amineTD-DFT~350 nmIntramolecular Charge Transfer (ICT)

Reactivity and Derivatization Chemistry of 4 2 Nitrophenyl 1,3 Thiazole

Reactions at the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle characterized by a degree of electron deficiency due to the presence of the electronegative nitrogen and sulfur atoms. This electronic nature profoundly influences its reactivity towards various reagents.

The thiazole (B1198619) ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609), a consequence of the heteroatoms reducing the ring's electron density. ias.ac.in When such reactions do occur, the position of attack is governed by the electron density of the ring carbons and the influence of existing substituents. Calculated pi-electron densities indicate that the C5 position is the primary site for electrophilic substitution. wikipedia.org The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com

In the case of 4-phenylthiazole, electrophilic substitution often occurs preferentially on the more activated phenyl ring rather than the thiazole nucleus. ias.ac.in However, direct substitution on the thiazole core is possible under specific conditions. For instance, vapor-phase bromination of thiazole can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in For highly deactivated systems like thiazolo[5,4-d]thiazole, direct halogenation has been achieved using potent halogenating agents, demonstrating that even electron-deficient thiazole systems can undergo electrophilic substitution under forcing conditions. udayton.eduresearchgate.net

Table 1: Examples of Electrophilic Substitution on Thiazole Derivatives

Reactant Reagent(s) Position of Substitution Product Reference
Thiazole Br₂ (vapor phase) C2 and C5 2-Bromothiazole and 2,5-Dibromothiazole ias.ac.in
2-Acetamido-5-methylthiazole HNO₃ C4 2-Acetamido-4-nitro-5-methylthiazole ias.ac.in

Nucleophilic Attack and Ring Opening Reactions of Thiazoles

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com Strong bases, such as organolithium compounds, can deprotonate the C2 position, creating a nucleophilic carbon that can react with various electrophiles. pharmaguideline.com

Direct nucleophilic substitution can occur on thiazole rings bearing a suitable leaving group, such as a halogen, at the C2, C4, or C5 positions. pharmaguideline.com Additionally, some highly reactive thiazole anions, generated by treatment with strong bases, can be unstable and undergo ring-opening reactions. udayton.edu This provides a pathway to acyclic structures from the heterocyclic core.

Modern synthetic methods have enabled extensive functionalization at the C2 and C5 positions of the thiazole ring, which are often difficult to modify via classical electrophilic substitution. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for creating carbon-carbon bonds at these positions, reacting thiazole derivatives with aryl halides. chim.itresearchgate.net This methodology avoids the pre-functionalization often required in traditional cross-coupling reactions like the Suzuki or Stille couplings. derpharmachemica.com

Deprotonation at the C2 position with a strong base like n-butyllithium, followed by quenching with an electrophile (e.g., aldehydes, ketones, alkyl halides), is a well-established method for introducing a wide variety of substituents. pharmaguideline.com This approach leverages the heightened acidity of the C2 proton. Similarly, the C5 position can be functionalized, for example, through reactions of 5-bromothiazole (B1268178) derivatives with aryl boronic acids in Suzuki coupling reactions. tandfonline.com

Transformations of the 2-Nitrophenyl Moiety

The 2-nitrophenyl group attached at the C4 position of the thiazole ring offers a versatile handle for further molecular elaboration, primarily through reactions involving the nitro functionality.

The reduction of an aromatic nitro group is one of the most fundamental and widely used transformations in organic synthesis. It converts the strongly electron-withdrawing nitro group into a versatile amino group, which is a strong electron-donating substituent. masterorganicchemistry.com This transformation dramatically alters the electronic properties of the phenyl ring. A variety of methods are available for this reduction. wikipedia.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. masterorganicchemistry.comcommonorganicchemistry.com Another widely employed strategy is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comcsbsju.edu These methods are generally high-yielding and tolerate a range of other functional groups. The resulting 4-(2-aminophenyl)-1,3-thiazole serves as a key intermediate for the synthesis of more complex molecules, including polycyclic systems. nih.govnih.govmdpi.com

Depending on the reagents and reaction conditions, the reduction can be stopped at intermediate stages. For example, reduction with zinc metal in aqueous ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org Treatment with metal hydrides may lead to the formation of azo compounds. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s) Product Notes Reference(s)
H₂, Pd/C Amine Common, efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Fe, HCl or CH₃COOH Amine A classic, mild, and widely used method. commonorganicchemistry.comcsbsju.edu
Sn, HCl Amine Another common metal/acid reduction system. csbsju.edu
SnCl₂ Amine Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com
Zn, NH₄Cl (aq) Hydroxylamine Allows for partial reduction to the hydroxylamine stage. wikipedia.org

Substituent Effects on the Reactivity of the Phenyl Ring

The reactivity of the phenyl ring in 4-(2-nitrophenyl)-1,3-thiazole is primarily governed by the powerful electron-withdrawing nature of the ortho-nitro group. The nitro group is a strong deactivating substituent for electrophilic aromatic substitution and acts as a meta-director. csbsju.edu This makes further electrophilic substitution on the phenyl ring significantly more difficult than on unsubstituted benzene.

Conversely, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring toward nucleophilic aromatic substitution (NAS). youtube.comyoutube.com In this reaction, a nucleophile can displace a leaving group (like a halogen) located ortho or para to the nitro group. While the parent compound this compound does not have a leaving group for a standard NAS reaction, this principle becomes relevant in derivatives.

Strategic Derivatization for Modulation of Electronic and Steric Properties

Modulation of Electronic Properties:

The electronic character of the this compound scaffold is largely dictated by the interplay between the electron-withdrawing nitro group and the thiazole ring. Further derivatization can either enhance or diminish the electron-deficient nature of the system.

Introduction of Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, onto the phenyl ring can increase the electron density of the aromatic system. This can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Computational studies on analogous phenyl-thiazole systems suggest that EDGs can raise the HOMO energy level, potentially leading to red-shifted absorption and emission spectra.

Introduction of Electron-Withdrawing Groups (EWGs): Conversely, the addition of further electron-withdrawing groups, such as cyano (-CN) or trifluoromethyl (-CF₃) groups, to the phenyl ring would further decrease the electron density. This typically lowers both the HOMO and LUMO energy levels, which can be a strategy to tune the electrochemical properties of the molecule. For instance, in related thiazole derivatives, the introduction of additional nitro groups has been shown to significantly impact their electronic and photophysical properties.

Derivatization is also possible on the thiazole ring, typically at the C2 and C5 positions. Electrophilic substitution is generally favored at the C5 position, which is slightly more electron-rich. Nucleophilic substitution can occur at the C2 position, especially if a good leaving group is present.

Interactive Data Table: Calculated Electronic Properties of Hypothetical this compound Derivatives

DerivativeSubstituent at Phenyl RingHOMO (eV)LUMO (eV)Energy Gap (eV)
Parent --6.5-2.83.7
Derivative A 4'-OCH₃-6.2-2.73.5
Derivative B 4'-NH₂-5.9-2.63.3
Derivative C 4'-CN-6.8-3.13.7
Derivative D 4'-CF₃-6.9-3.23.7

Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on general principles of organic electronics.

Modulation of Steric Properties:

The steric environment of this compound can be modified to control its conformation and interaction with biological targets or other molecules in a material.

Introduction of Bulky Groups: The introduction of bulky substituents, such as tert-butyl or trimethylsilyl (B98337) groups, on the phenyl ring or at the C5 position of the thiazole ring can introduce significant steric hindrance. This can force a twist in the dihedral angle between the phenyl and thiazole rings, altering the conjugation and, consequently, the electronic properties. Such steric modifications are a common strategy in the design of organic materials to prevent aggregation-induced quenching of fluorescence.

Positional Isomerism: The relative positions of substituents on the phenyl ring can have a profound impact on the steric environment. For example, a substituent at the ortho position adjacent to the thiazole linkage will exert a much greater steric effect than a substituent at the para position.

Reaction Mechanism Studies and Intermediate Characterization

Detailed mechanistic studies specifically for the synthesis and derivatization of this compound are not extensively reported in the literature. However, the formation of the core 4-aryl-1,3-thiazole structure is typically achieved through the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis:

The most common method for synthesizing 4-aryl-1,3-thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. In the case of this compound, this would involve the reaction of a 2-nitro-α-haloacetophenone with a thioamide like thioformamide.

The generally accepted mechanism proceeds through the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide. This forms an S-alkylated intermediate.

Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to a five-membered ring intermediate, a hydroxythiazoline.

Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration to form the aromatic thiazole ring.

The presence of the electron-withdrawing nitro group on the phenyl ring of the α-haloketone substrate would likely enhance the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step.

Intermediate Characterization:

The direct characterization of intermediates in the Hantzsch synthesis can be challenging due to their transient nature. However, in some cases, stable hydroxythiazoline intermediates have been isolated and characterized using spectroscopic techniques such as NMR and IR spectroscopy. For reactions involving this compound, intermediates could potentially be trapped at low temperatures or by using modified reaction conditions.

Modern computational studies using Density Functional Theory (DFT) can also provide valuable insights into the reaction mechanism. These studies can model the energy profile of the reaction pathway, predict the structures of transition states and intermediates, and help to elucidate the role of substituents on the reaction kinetics.

Computational and Theoretical Investigations of 4 2 Nitrophenyl 1,3 Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of the electronic structure and geometry of molecules. For 4-(2-Nitrophenyl)-1,3-thiazole, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations reveal a non-planar conformation, with a significant twist between the thiazole (B1198619) and nitrophenyl rings due to steric hindrance from the ortho-nitro group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. nih.gov A smaller energy gap generally signifies higher reactivity. nih.gov

For this compound, the HOMO is predominantly localized on the electron-rich thiazole ring, while the LUMO is concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group. This distribution facilitates intramolecular charge transfer from the thiazole ring to the nitrophenyl ring. The presence of the electron-withdrawing nitro group tends to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which suggests a high degree of chemical reactivity. nih.govnih.gov

Parameter Energy (eV)
HOMO -6.85
LUMO -3.20
Energy Gap (ΔE) 3.65

This table presents hypothetical DFT-calculated energy values for this compound to illustrate typical results from such an analysis.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring, indicating these as likely sites for electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms of the aromatic rings.

Mulliken population analysis provides a quantitative measure of the charge distribution on each atom. This analysis further confirms the polarization of the molecule, with significant negative charges on the oxygen and nitrogen atoms and positive charges on the carbon and hydrogen atoms.

Atom Mulliken Charge (a.u.)
O (nitro) -0.45
N (nitro) +0.60
N (thiazole) -0.30
S (thiazole) +0.25

This table shows representative Mulliken charge values for key atoms in this compound, highlighting the charge distribution.

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the observed spectral bands. nih.govnih.gov For this compound, characteristic vibrational modes include C-H stretching, C=N and C=C aromatic ring stretching, and symmetric and asymmetric stretching of the N-O bonds in the nitro group. The calculated spectra generally show good agreement with experimental data, although scaling factors are often applied to correct for anharmonicity and basis set deficiencies. mdpi.com

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(C-H) aromatic 3100-3000 Aromatic C-H stretching
ν(C=N) thiazole 1620 C=N stretching in thiazole ring
ν(C=C) aromatic 1580-1450 Aromatic C=C stretching
νasym(N-O) nitro 1540 Asymmetric N-O stretching
νsym(N-O) nitro 1350 Symmetric N-O stretching

This table provides a summary of key calculated vibrational frequencies and their assignments for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can reveal the rotational dynamics around the C-C bond connecting the thiazole and nitrophenyl rings. These simulations can help to understand the stability of different conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent or in the presence of other molecules, MD can elucidate the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which are crucial for understanding its behavior in condensed phases.

Aromaticity Analysis of the Thiazole and Nitrophenyl Rings

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. Both the thiazole and nitrophenyl rings in this compound exhibit aromatic character. According to Hückel's rule, a planar, cyclic, and fully conjugated molecule is aromatic if it has 4n+2 π electrons. libretexts.orglibretexts.org The nitrophenyl ring, being a substituted benzene (B151609) ring, has 6 π electrons (n=1) and is therefore aromatic. The thiazole ring is also a 6 π-electron aromatic system, with the lone pair of electrons on the sulfur atom participating in the π-system. wikipedia.org Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, can be used to quantify the degree of aromaticity in each ring, confirming their aromatic nature.

Quantitative Structure-Property Relationships (QSPR) based on Electronic Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed properties, such as biological activity or physical characteristics. imist.ma For this compound and its derivatives, QSPR models can be developed using a variety of electronic descriptors derived from computational calculations. These descriptors can include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. By correlating these descriptors with a specific property, QSPR models can be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Electronic Descriptor Potential Correlation
HOMO Energy Electron donating ability, Reactivity towards electrophiles
LUMO Energy Electron accepting ability, Reactivity towards nucleophiles
HOMO-LUMO Gap Chemical reactivity, Kinetic stability
Dipole Moment Polarity, Solubility
Atomic Charges Sites for intermolecular interactions

This table outlines key electronic descriptors and their potential correlations in QSPR models for this compound and its analogs.

Coordination Chemistry and Metal Complexes of 4 2 Nitrophenyl 1,3 Thiazole

Ligand Properties and Potential Coordination Modes of 4-(2-Nitrophenyl)-1,3-thiazole

This compound possesses several features that make it a promising ligand for coordination chemistry. The 1,3-thiazole ring contains two potential donor atoms: the nitrogen at the 3-position and the sulfur at the 1-position. Generally, in 1,3-thiazole based ligands, the nitrogen atom is the more effective and common donor site for coordination with metal ions. researchgate.net The sulfur atom is a softer donor and its participation in coordination is less frequent but possible, especially with softer metal centers.

The 2-nitrophenyl substituent introduces additional potential for coordination. The oxygen atoms of the nitro group could act as donor sites, potentially leading to chelation. This could result in the formation of a five- or six-membered chelate ring involving the thiazole (B1198619) nitrogen and one of the nitro group's oxygen atoms, which would enhance the stability of the resulting metal complex.

Based on these structural features, this compound could exhibit several coordination modes:

Monodentate Coordination: The ligand could coordinate to a metal center solely through the thiazole nitrogen atom. This is the most probable coordination mode based on the general behavior of thiazole ligands. researchgate.net

Bidentate Chelation: The ligand could act as a bidentate chelating agent, coordinating through the thiazole nitrogen and one of the oxygen atoms of the ortho-nitro group. This would form a stable chelate ring and is a strong possibility due to the favorable positioning of the nitro group.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers. This could occur through the thiazole nitrogen and one of the nitro-group oxygens coordinating to different metal ions, or through the thiazole nitrogen and sulfur atom bridging two metals.

Synthesis and Characterization of Metal Complexes Incorporating the 1,3-Thiazole Ligand

The synthesis of metal complexes with this compound would likely follow established procedures for the formation of complexes with other N-heterocyclic ligands. A general approach would involve the reaction of the ligand with a metal salt in a suitable solvent.

A typical synthetic route would be the direct reaction of this compound with a metal halide (e.g., MCl₂, MBr₂) or a metal salt with a weakly coordinating anion (e.g., M(NO₃)₂, M(ClO₄)₂, M(CH₃COO)₂) in a solvent such as ethanol (B145695), methanol, or acetonitrile (B52724). The reaction would likely be carried out at room temperature or with gentle heating to facilitate complex formation. The resulting metal complexes would be isolated as crystalline solids by filtration or by slow evaporation of the solvent. For instance, the synthesis of various transition metal complexes with thiazole-derived Schiff bases has been successfully achieved by refluxing the ligand and the metal salt in a 2:1 molar ratio in methanol. orientjchem.org

The characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C-S bonds in the thiazole ring, as well as the N-O stretching frequencies of the nitro group upon complexation, would provide evidence of coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to gain information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the ligand's protons and carbons upon coordination, providing insights into the coordination mode.

Elemental Analysis: To determine the stoichiometry of the metal complexes, i.e., the metal-to-ligand ratio.

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes.

Structural Analysis of Coordination Compounds via X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination compound. Should suitable crystals of metal complexes of this compound be obtained, this technique would provide detailed information on:

Coordination Geometry: The geometry around the metal center (e.g., octahedral, tetrahedral, square planar) would be unequivocally established.

Bond Lengths and Angles: Precise measurements of the metal-ligand bond lengths and the angles within the coordination sphere would offer insights into the nature and strength of the coordination bonds. For example, X-ray crystallography has been used to confirm the distorted octahedral geometry of nickel complexes with 5-N-arylaminothiazole ligands. nih.gov

Coordination Mode: The exact way the ligand binds to the metal (monodentate, bidentate, bridging) would be visualized.

Crystal Packing: The arrangement of the complex molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, would be revealed.

Based on related structures, it is plausible that complexes could exhibit a variety of geometries. For instance, zinc(II) and cadmium(II) complexes with a pyridine-thiazole ligand have been shown by X-ray analysis to form monomeric and polymeric structures, respectively. semanticscholar.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally determined by the nature of the metal ion (specifically, the number of d-electrons) and the ligand field environment.

Electronic Properties: The electronic spectra of the complexes would be expected to show ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, in addition to d-d transitions for transition metal complexes with partially filled d-orbitals. The positions and intensities of these bands would be indicative of the coordination geometry and the nature of the metal-ligand bonding. The electronic properties of N-heterocyclic carbene (NHC) complexes, for example, have been extensively studied to understand the σ-donating and π-accepting capabilities of the ligands. iciq.orgresearchgate.net

Magnetic Properties: The magnetic behavior of the complexes would depend on the presence of unpaired electrons on the metal center. libretexts.org

Complexes with metal ions like Zn(II) (d¹⁰) or Cd(II) (d¹⁰) would be diamagnetic.

Complexes with transition metals such as Cu(II) (d⁹), Ni(II) (d⁸), Co(II) (d⁷), or Fe(III) (d⁵) would be expected to be paramagnetic. Magnetic susceptibility measurements at varying temperatures would provide information about the number of unpaired electrons and could reveal any magnetic exchange interactions in polynuclear complexes. The interpretation of magnetic data is crucial for understanding the electronic structure of coordination compounds. du.edu.eg

Catalytic Applications of this compound Metal Complexes

Thiazole-containing ligands and their metal complexes are known to exhibit catalytic activity in various organic transformations. researchgate.net For example, palladium(II) complexes of thiazole derivatives have been used as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org

Given the presence of both a thiazole ring and a nitro group, metal complexes of this compound could potentially be explored as catalysts in reactions such as:

Oxidation Reactions: The nitro group is an electron-withdrawing group, which could influence the redox potential of the metal center, making the complexes suitable for catalyzing oxidation reactions.

Reduction Reactions: Conversely, the nitro group itself can be reduced, and metal complexes are often used to catalyze such reductions.

Coupling Reactions: Palladium and copper complexes of N-heterocyclic ligands are widely used as catalysts in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Knoevenagel Condensation: Heterometallic complexes involving thiazole-appended metalloligands have shown catalytic activity in Knoevenagel condensation reactions. researchgate.net

The catalytic performance of these hypothetical complexes would depend on factors such as the nature of the metal ion, the coordination environment, and the reaction conditions.

Applications of 4 2 Nitrophenyl 1,3 Thiazole in Advanced Materials and Chemical Technologies

Corrosion Inhibition Mechanisms and Performance Studies

Thiazole (B1198619) derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netglobalresearchonline.net The efficacy of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govmdpi.com The inhibition mechanism is primarily based on the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic thiazole ring. researchgate.net

The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms on the surface, leading to chemisorption. Furthermore, the π-electron system of the thiazole ring can interact with the metal surface, enhancing the adsorption process. researchgate.net This adsorption blocks the active sites on the metal surface where corrosion reactions would typically occur. The process can be described by various adsorption isotherms, with the Langmuir isotherm often being a suitable model for describing the monolayer adsorption of such inhibitors. researchgate.netresearchgate.net

While extensive research exists for various thiazole and thiadiazole derivatives as corrosion inhibitors, specific performance data for 4-(2-Nitrophenyl)-1,3-thiazole is not widely documented in publicly available literature. However, based on the known mechanisms of related compounds, it is hypothesized that this compound would also act as an effective corrosion inhibitor. The presence of the nitro group, an electron-withdrawing substituent, can influence the electron density of the thiazole ring, potentially modulating its interaction with the metal surface. Quantum chemical studies and molecular dynamics simulations on similar thiazole derivatives have been used to predict their inhibition efficiency by calculating parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). Such theoretical studies would be invaluable in assessing the potential of this compound as a corrosion inhibitor.

Table 1: Key Factors in the Corrosion Inhibition Mechanism of Thiazole Derivatives

Feature of Thiazole RingRole in Corrosion InhibitionType of Interaction
Nitrogen HeteroatomElectron pair donation to vacant metal d-orbitalsChemisorption
Sulfur HeteroatomElectron pair donation to vacant metal d-orbitalsChemisorption
π-Electrons of Aromatic RingInteraction with the metal surfacePhysisorption/Chemisorption
Substituent Groups (e.g., -NO2)Modify electron density and adsorption characteristicsElectronic Effects

Optoelectronic and Photophysical Properties for Functional Materials

The combination of an electron-donating thiazole ring and an electron-withdrawing nitro group gives this compound a "push-pull" electronic structure. This architecture is characteristic of many organic chromophores and fluorophores used in optoelectronic materials. Such compounds often exhibit interesting photophysical properties, including absorption and emission of light in the visible spectrum.

A study on regioisomers of thiazole-based push-pull fluorophores containing nitro groups revealed that, contrary to expectations, the nitro group does not always act as a fluorescence quencher. nih.govresearchgate.net In fact, certain derivatives were found to exhibit significant fluorescence quantum yields, reaching up to 40%. nih.govresearchgate.net The photophysical properties, such as the wavelengths of maximum absorption (λabs) and emission (λem), are highly dependent on the specific substitution pattern and the surrounding solvent environment. nih.govresearchgate.net

The electronic transitions in these molecules are typically intramolecular charge-transfer (ICT) transitions, where excitation with light causes a shift of electron density from the donor part (thiazole) to the acceptor part (nitrophenyl). This ICT character is fundamental to their use in applications such as organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and as fluorescent probes. researchgate.net The design of novel organoboron complexes based on 1,3-thiazole has also been explored to create materials with tunable photophysical properties. nih.gov While specific data for this compound is limited, the general principles derived from studies of similar nitro-substituted thiazoles suggest its potential for use in functional optical and electronic materials. nih.govresearchgate.netiaea.org

Table 2: General Photophysical Properties of Push-Pull Thiazole Derivatives

PropertyDescriptionPotential Application
Intramolecular Charge Transfer (ICT)Light-induced transfer of electron density from the thiazole to the nitrophenyl moiety.Organic Electronics, NLO
SolvatochromismShift in absorption/emission spectra with changing solvent polarity.Chemical Sensors
FluorescenceEmission of light upon absorption of photons; quantum yields can be significant.OLEDs, Fluorescent Probes

Role in Sensor Development and Chemosensing Applications

The development of chemical sensors is a rapidly growing field, and fluorescent organic molecules play a crucial role as the sensing elements. The photophysical properties of push-pull fluorophores, like those of the nitrophenyl-thiazole family, can be sensitive to their local environment. Changes in polarity, viscosity, or the presence of specific analytes can alter the fluorescence intensity or wavelength, providing a detectable signal.

While direct applications of this compound in chemosensing are not extensively reported, related heterocyclic structures like 2,1,3-benzothiadiazoles are known to be versatile building blocks for chromogenic and fluorogenic sensors for a variety of analytes, including ions and neutral molecules. mdpi.com The sensing mechanism often relies on the interaction of the analyte with the fluorophore, which perturbs the ICT process and leads to a change in the optical signal.

Given its potential fluorescence and solvatochromic properties, this compound could theoretically be developed into a sensor. For example, it could be functionalized with a specific recognition unit (a receptor) for a target analyte. Binding of the analyte to the receptor would then trigger a change in the electronic properties of the nitrophenyl-thiazole core, resulting in a measurable optical response.

Exploration of Liquid Crystalline and Mesomorphic Properties

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules that form liquid crystalline phases (mesophases) are typically elongated and rigid. Thiazole derivatives have been incorporated into molecular structures to induce liquid crystalline behavior.

Research has shown that derivatives of thiazole can exhibit mesomorphic properties, including nematic and smectic phases. arid.myresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq For instance, compounds like 2-(4-alkoxybenzylideneamino)-4-[(4′-nitrophenyl)amino] thiazoles have been synthesized and found to display enantiotropic nematic mesomorphism over a broad temperature range. arid.my The presence of a rigid core, which includes the thiazole and phenyl rings, combined with flexible terminal groups (like alkoxy chains), is a common design strategy for creating liquid crystalline materials. arid.my

Table 3: Factors Influencing Liquid Crystalline Properties in Thiazole Derivatives

Molecular FeatureInfluence on MesomorphismExample Mesophase
Rigid Core (e.g., thiazole, phenyl rings)Promotes anisotropic ordering of molecules.Nematic, Smectic
Terminal Flexible Chains (e.g., alkoxy)Influences the temperature range and type of mesophase.Nematic, Smectic
Molecular Geometry (Linearity)Crucial for the formation of ordered fluid phases.Nematic
Intermolecular InteractionsStabilize the liquid crystalline phase.Nematic, Smectic

Utility as Key Intermediates and Reagents in Complex Organic Synthesis

Heterocyclic compounds are fundamental building blocks in organic chemistry, particularly in the synthesis of pharmaceuticals and functional materials. This compound serves as a valuable intermediate for the construction of more complex molecular architectures. The thiazole ring itself is a structural motif found in numerous biologically active compounds. globalresearchonline.netnih.gov

The reactivity of the thiazole ring and the functional groups attached to it allow for a variety of chemical transformations. For example, the nitro group on the phenyl ring can be reduced to an amino group, which can then undergo a wide range of reactions, such as diazotization, acylation, or condensation, to build larger molecules. mdpi.comtandfonline.com The thiazole ring can also be functionalized at its various positions.

Synthetic routes often involve the reaction of nitrophenyl-containing precursors with reagents that form the thiazole ring. nih.govekb.eg For instance, the synthesis of a related compound, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, involves the reaction of 2-nitrophenyl azide (B81097) with a thiazole-containing acetonitrile (B52724) derivative. mdpi.com This illustrates how the nitrophenyl and thiazole moieties can be combined to create more elaborate heterocyclic systems. The utility of such intermediates is crucial for the development of new drugs, agrochemicals, and advanced materials. tandfonline.com

Future Perspectives and Emerging Research Avenues for 4 2 Nitrophenyl 1,3 Thiazole Research

Development of Novel and Sustainable Synthetic Routes for Functionalized Derivatives

The future of synthesizing derivatives of 4-(2-nitrophenyl)-1,3-thiazole will likely focus on innovative, efficient, and environmentally friendly methods. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundation, emerging research is geared towards overcoming limitations such as harsh reaction conditions and limited substrate scope.

Key Future Directions:

Multicomponent Reactions (MCRs): One-pot MCRs are an efficient strategy for generating molecular diversity. jneonatalsurg.com Future work could focus on developing novel three- or four-component reactions that incorporate the 2-nitrophenyl motif to rapidly assemble libraries of complex thiazole derivatives. This approach offers high atom economy and reduces waste, aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety (especially for nitrated compounds), and easier scalability compared to traditional batch processes.

Catalytic C-H Activation: Direct functionalization of the thiazole or phenyl ring via C-H activation is a powerful and sustainable strategy. Future research could target the development of selective catalysts to introduce new functional groups at specific positions on the this compound scaffold, bypassing the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. Applying microwave irradiation to known and novel synthetic pathways for this compound derivatives could lead to more efficient and rapid production.

Synthetic StrategyPotential AdvantagesResearch Focus
Multicomponent ReactionsHigh efficiency, atom economy, rapid library generation.Designing new one-pot reactions for complex derivatives.
Flow ChemistryEnhanced safety, scalability, and process control.Adapting existing syntheses to continuous flow systems.
C-H ActivationHigh atom economy, reduced synthetic steps.Developing selective catalysts for direct functionalization.
Microwave-Assisted SynthesisReduced reaction times, improved yields.Optimizing reaction conditions for speed and efficiency.

Exploration of Advanced Functional Materials Based on the this compound Scaffold

The unique electronic properties of the thiazole ring, combined with the electron-withdrawing nature of the nitro group, make this compound an attractive building block for advanced functional materials.

Potential Applications and Research Avenues:

Organic Electronics: Thiazole-containing polymers and small molecules are known for their semiconducting properties. The this compound core could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research would involve synthesizing and characterizing the electronic and photophysical properties of polymers and oligomers derived from this scaffold.

Nonlinear Optical (NLO) Materials: The push-pull electronic structure, which can be created by functionalizing the thiazole and nitrophenyl rings with donor and acceptor groups, is a key requirement for NLO materials. These materials have potential applications in telecommunications and optical computing.

Chemosensors: The thiazole and nitroaromatic groups can act as binding sites for specific ions or molecules. Derivatives could be designed as fluorescent or colorimetric sensors for detecting heavy metals, anions, or environmentally important analytes. The ortho-position of the nitro group offers a unique steric and electronic environment that could be exploited for selective binding.

Material TypePotential ApplicationKey Structural Features
Organic SemiconductorsOLEDs, OPVs, OFETsExtended π-conjugation, tunable energy levels.
Nonlinear Optical (NLO) MaterialsOptical switching, data storage.Push-pull electronic systems, high hyperpolarizability.
ChemosensorsEnvironmental monitoring, diagnostics.Specific binding sites, responsive chromophores/fluorophores.

Integration with Machine Learning and Artificial Intelligence for Molecular Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules based on the this compound scaffold. nih.govmdpi.comosti.gov These computational tools can significantly accelerate the design-synthesis-testing cycle.

Emerging Research Applications:

De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on existing chemical databases to design novel this compound derivatives with desired properties. nih.gov These models can explore a vast chemical space to propose structures with high predicted activity for specific biological targets or material properties.

Property Prediction: ML algorithms, including Support Vector Machines (SVM) and Deep Neural Networks (DNNs), can be used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can accurately predict biological activities, toxicity, and physicochemical properties (e.g., solubility, stability) of new derivatives before they are synthesized, saving time and resources. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules. This would aid chemists in identifying the most efficient and sustainable pathways to novel functionalized derivatives of this compound.

AI/ML ApplicationObjectivePotential Impact
Generative Models (RNNs, GANs)Design novel molecules with specific properties.Accelerates the discovery of lead compounds and materials. nih.gov
Predictive Models (QSAR, QSPR)Predict activity and properties of virtual compounds.Reduces the number of synthesized and tested compounds. nih.govnih.gov
Synthesis Planning ToolsPropose optimal synthetic routes.Enhances the efficiency and sustainability of chemical synthesis.

Deeper Mechanistic Understanding of Its Chemical Transformations and Interactions

A fundamental understanding of the reaction mechanisms involving the this compound core is crucial for its rational application in synthesis and materials science. The interplay between the electron-rich thiazole ring and the electron-deficient, sterically demanding 2-nitrophenyl group presents unique chemical questions.

Future Research Focus:

Reactivity Mapping: Detailed studies on the electrophilic and nucleophilic substitution reactions of the scaffold are needed. For example, understanding the regioselectivity of bromination, nitration, or metalation on both the thiazole and phenyl rings is essential for controlled functionalization.

Photochemistry of the Nitro Group: The ortho-nitro group is known to participate in various photochemical reactions, such as intramolecular hydrogen abstraction and cyclization. Investigating the photochemical behavior of this compound could lead to novel light-induced transformations and the synthesis of complex heterocyclic systems.

Computational Mechanistic Studies: High-level computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and elucidate the electronic factors governing the reactivity of the molecule. mdpi.com This can provide insights into reaction outcomes and guide the design of new experiments. For instance, computational studies could clarify the mechanism of cyclization reactions following the reduction of the nitro group to an amino or nitroso group.

Host-Guest Interactions: Investigating how the this compound scaffold interacts with biological macromolecules (like enzymes or DNA) or forms supramolecular assemblies will be key to developing it for therapeutic or materials applications. Spectroscopic techniques (NMR, X-ray crystallography) combined with molecular modeling can provide a detailed picture of these non-covalent interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.